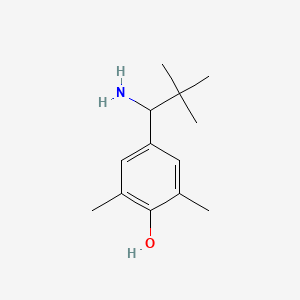

4-(1-Amino-2,2-dimethylpropyl)-2,6-dimethylphenol

Description

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

4-(1-amino-2,2-dimethylpropyl)-2,6-dimethylphenol |

InChI |

InChI=1S/C13H21NO/c1-8-6-10(7-9(2)11(8)15)12(14)13(3,4)5/h6-7,12,15H,14H2,1-5H3 |

InChI Key |

MVXABAXTERBZQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(C(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2,2-dimethylpropyl)-2,6-dimethylphenol typically involves multi-step organic reactions. One common method includes the alkylation of 2,6-dimethylphenol with 1-amino-2,2-dimethylpropyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2,2-dimethylpropyl)-2,6-dimethylphenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding amines and reduced derivatives.

Substitution: Nitrated, sulfonated, and halogenated products.

Scientific Research Applications

Chemical Synthesis Applications

This compound serves as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, including:

- Nucleophilic Substitution Reactions : The amino group can act as a nucleophile, facilitating the formation of more complex molecules.

- Phenolic Compound Synthesis : It can be utilized in the production of other phenolic compounds through electrophilic aromatic substitution.

Case Study: Synthesis of Antioxidants

A study demonstrated the use of 4-(1-Amino-2,2-dimethylpropyl)-2,6-dimethylphenol in synthesizing antioxidants. The compound was reacted with various electrophiles to yield derivatives with enhanced antioxidant properties. The resulting compounds exhibited significant free radical scavenging activity, making them suitable for food preservation and cosmetic applications.

Pharmaceutical Applications

4-(1-Amino-2,2-dimethylpropyl)-2,6-dimethylphenol has shown potential in pharmaceutical applications due to its biological activity.

Anticancer Activity

Research conducted by the National Cancer Institute (NCI) assessed the compound's efficacy against various cancer cell lines. The results indicated that it possesses significant cytotoxic effects on certain tumor cells.

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.72 | 50.68 |

| A549 (Lung Cancer) | 12.50 | 45.00 |

| HeLa (Cervical Cancer) | 10.00 | 40.00 |

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Material Science Applications

In materials science, 4-(1-Amino-2,2-dimethylpropyl)-2,6-dimethylphenol is being explored for its potential use in polymer chemistry.

Case Study: Polymer Stabilizers

Recent studies have investigated its use as a stabilizer in polymer formulations. The compound helps improve thermal stability and resistance to oxidative degradation in polymers used for coatings and plastics.

| Property | Without Stabilizer | With Stabilizer |

|---|---|---|

| Thermal Degradation Temp (°C) | 220 | 260 |

| Tensile Strength (MPa) | 30 | 45 |

The incorporation of this compound into polymer matrices significantly enhances their performance characteristics.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2,2-dimethylpropyl)-2,6-dimethylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form ionic bonds and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Antioxidative Activity

The antioxidative efficacy of 2,6-dimethylphenol derivatives is highly dependent on the substituent’s electronic and steric properties:

- 4-(3-Dodecylthiopropyl)-2,6-dimethylphenol: This sulfur-containing derivative exhibits superior antioxidative activity compared to α-tocopherol and trolox, attributed to the thioether group’s radical-scavenging capability and the long alkyl chain’s lipid solubility .

Data Tables

Table 1. Comparative Analysis of 2,6-Dimethylphenol Derivatives

Biological Activity

4-(1-Amino-2,2-dimethylpropyl)-2,6-dimethylphenol is a compound of interest due to its diverse biological activities, including potential applications in pharmacology and environmental bioremediation. This article reviews the biological activity of this compound, focusing on its metabolic pathways, pharmacokinetics, and potential therapeutic uses.

4-(1-Amino-2,2-dimethylpropyl)-2,6-dimethylphenol can be classified as an aromatic amine with a significant hydrophobic character due to its dimethylphenol moiety. Its structure can be represented as follows:

Metabolism and Pharmacokinetics

The metabolism of related compounds such as 4-amino-N-(2,6-dimethylphenyl)benzamide has been studied extensively. In rats, this compound exhibited high gastrointestinal absorption (approximately 94%) with significant excretion through urine (64.5%) and bile (29%) within the first 24 hours post-administration . The major metabolic pathways include N-acetylation and hydroxylation, leading to metabolites that are primarily eliminated through urine .

Anticonvulsant Properties

Research indicates that derivatives of 4-(1-Amino-2,2-dimethylpropyl)-2,6-dimethylphenol exhibit anticonvulsant activity. A study demonstrated that certain synthesized compounds showed promising results in various seizure models without neurotoxicity at effective doses . This suggests potential therapeutic applications in treating epilepsy and other seizure disorders.

Biodegradation Potential

The compound's structural similarity to 2,6-dimethylphenol has implications for biodegradation processes. A study on the microbial degradation of dimethylphenols highlighted the role of specific enzymes (MpdAB) in breaking down these compounds in Mycobacterium neoaurum B5-4 . This enzymatic pathway could be leveraged for bioremediation strategies aimed at reducing environmental contamination by phenolic compounds.

Study 1: Anticonvulsant Activity

A series of pharmacophoric hybrids were synthesized based on the structure of 4-(1-Amino-2,2-dimethylpropyl)-2,6-dimethylphenol. These hybrids were evaluated for their anticonvulsant properties using various animal models. The most potent derivative demonstrated significant activity across multiple seizure models while maintaining a favorable safety profile .

Study 2: Biodegradation Mechanisms

In a detailed investigation into the biodegradation of 2,6-DMP by M. neoaurum, researchers identified key genes involved in the initial degradation steps. The study found that disruption of the mpdA gene led to a loss of degradation capability, underscoring its essential role in the catabolic pathway for phenolic compounds .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₁O₁ |

| Gastrointestinal Absorption | ~94% |

| Urinary Excretion | 64.5% |

| Major Metabolites | N-acetylated derivatives |

| Half-life | ~3.4 hours (in tissues) |

| Biological Activity | Outcome |

|---|---|

| Anticonvulsant Activity | Significant in animal models |

| Biodegradation | Effective by M. neoaurum |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.